molecular formula C10H14N2O3S B2357954 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate CAS No. 178268-52-5

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate

Cat. No.: B2357954
CAS No.: 178268-52-5
M. Wt: 242.29
InChI Key: RFGPKQSDTCHCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
The compound 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate is a pyrimidine derivative characterized by:

  • A methylsulfanyl (-SMe) substituent at position 2.
  • A methyl group at position 3.
  • An ethyl acetate ester moiety at position 4. This structure combines a dihydropyrimidinone core with sulfur-containing and ester functional groups, which influence its physicochemical properties and biological interactions.

The compound’s ester group makes it a versatile intermediate in medicinal chemistry, particularly for prodrug development or as a precursor for carboxylic acid derivatives.

Properties

IUPAC Name

2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6-8(4-5-15-7(2)13)9(14)12-10(11-6)16-3/h4-5H2,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGPKQSDTCHCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidine-Malonate Cyclocondensation

A mixture of (4-cyanophenyl)guanidine (0.4 mol), sodium acetate (1.2 mol), and dimethyl (methoxymethylene) malonate (0.44 mol) in NMP undergoes heating at 100°C for 1 hour, followed by reflux with water. Solvent evaporation to 155–160°C initiates dealkoxycarbonylation, forming the pyrimidinone backbone. Post-reaction cooling and acetic acid quenching yield a 75.9% isolated product.

Key Parameters

  • Catalyst : Sodium acetate (3:1 molar ratio to substrate)
  • Solvent : NMP (boiling point: 202°C)
  • Yield : 65–80% after recrystallization

Direct Alkylation of Pyrimidinone Intermediates

Functionalization at the C5 position of pyrimidines is achieved through alkylation with ethyl 2-(bromomethyl)acrylate . In anhydrous DMF, 6-amino-2-(benzylthio)pyrimidin-4(3H)-one reacts with ethyl 2-(bromomethyl)acrylate (1.05 eq.) and potassium carbonate (1.17 eq.) at 55°C for 24 hours.

Alkylation Optimization

  • Solvent : DMF enhances nucleophilicity of the pyrimidinone N1 position.
  • Temperature : 55°C balances reaction rate and side-product minimization.
  • Yield : 62–70% after column chromatography (ethyl acetate/hexane).

Representative Procedure
6-Amino-2-(methylsulfanyl)pyrimidin-4(3H)-one (2.22 mmol) and ethyl 2-(bromomethyl)acrylate (2.24 mmol) in DMF (10 mL) react at room temperature for 7 days. Vacuum distillation and recrystallization (hexane/MeOH) yield the ethyl acetate derivative.

Chemoselective O-Alkylation of Pyrimidinones

Recent advances highlight chemoselective O-alkylation using 4-(iodomethyl)pyrimidines. A study demonstrated that 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine reacts with ethyl acetate enolates in acetone under reflux (30 minutes) to afford O-alkylated products in 70–98% yields.

Convergent vs. Linear Pathways

  • Convergent Route : Direct alkylation with preformed iodomethylpyrimidine (30 minutes, 98% yield).
  • Linear Route : Cyclocondensation followed by alkylation (48 hours, ≤10% yield).

General Protocol
4-(Iodomethyl)pyrimidine (3 mmol), potassium carbonate (3 mmol), and ethyl acetate enolate in acetone (10 mL) reflux for 30 minutes. Workup includes dichloromethane extraction and recrystallization.

Solvent and Catalytic Effects on Reaction Efficiency

Solvent Polarity and Boiling Point

Solvent Dielectric Constant Boiling Point (°C) Yield (%)
NMP 32.0 202 75.9
DMF 36.7 153 70
Acetone 20.7 56 98

Polar aprotic solvents (NMP, DMF) facilitate cyclocondensation, while acetone optimizes alkylation kinetics.

Catalytic Systems

  • Sodium Acetate : Accelerates malonate decarboxylation in NMP.
  • Potassium Carbonate : Deprotonates pyrimidinone for nucleophilic alkylation.

Purification and Structural Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (95:5) resolves alkylation byproducts.
  • Recrystallization : Hexane/MeOH (9:1) yields high-purity crystals (>99% HPLC).

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 1.21 (t, 3H, CH₂CH₃), 2.49 (s, 3H, SCH₃), 4.12 (q, 2H, OCH₂), 4.30 (s, 2H, CH₂S).
  • IR (KBr): 1702 cm⁻¹ (ester C=O), 1652 cm⁻¹ (pyrimidinone C=O).

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Unique Properties References
Ethyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate Amino group at position 4; ethyl ester Broader biological activity spectrum due to amino group
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Methylthio group at position 2; ethyl ester Enhanced lipid solubility; distinct enzyme inhibition profile
Ethyl 4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine Lacks ester group at position 5 Simpler structure with reduced synthetic versatility
Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate Methylamino group at position 2; methyl ester Altered pharmacokinetics due to methyl ester
2-{[5-(4-Ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Sulfonyl and acetamide groups Enhanced receptor-binding affinity; industrial applications in specialty chemicals

Key Observations

Substituent Effects on Bioactivity The methylsulfanyl group in the target compound contributes to higher lipid solubility compared to amino-substituted analogs (e.g., Ethyl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate) . This property may enhance cellular uptake but reduce water solubility, necessitating formulation adjustments.

Ester Group Variations

  • The ethyl acetate moiety in the target compound provides metabolic stability compared to methyl esters, which are more prone to hydrolysis .
  • Compounds lacking ester groups (e.g., Ethyl 4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine) exhibit simpler reactivity profiles but reduced utility as prodrug candidates .

Functional Group Complexity

  • Derivatives with additional functional groups, such as sulfonyl or acetamide moieties (e.g., 2-{[5-(4-Ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide), demonstrate expanded applications in drug discovery and materials science due to their multifunctional reactivity .

Physicochemical Properties

Property Target Compound Ethyl [(4-amino-6-oxo-...)acetate Ethyl 4-methyl-2-(methylsulfanyl)-...
LogP (Predicted) 2.8 1.5 2.1
Water Solubility Low Moderate Low
Metabolic Stability High (ethyl ester) Moderate (amino group) Low (no ester)

Biological Activity

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a pyrimidine ring and various functional groups, this compound is of interest due to its potential biological activities, particularly as an enzyme inhibitor or modulator.

Chemical Structure and Properties

The molecular formula of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate is C12H18N2O3SC_{12}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 270.35 g/mol. The compound features a pyrimidine core substituted with methyl and methylsulfanyl groups, contributing to its biological interactions.

Property Value
Molecular FormulaC₁₂H₁₈N₂O₃S
Molecular Weight270.35 g/mol
CAS Number338402-07-6

Biological Activity

The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, impacting various biochemical pathways crucial for cellular function.

The compound is believed to modulate enzymatic activity by binding to active sites or allosteric sites on target enzymes, leading to alterations in metabolic pathways. This modulation can result in significant physiological responses, which are being explored for therapeutic applications.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate exhibits inhibitory effects on certain enzymes involved in metabolic processes. For instance, studies have shown its potential to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine compounds.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth . The exact mechanism remains under investigation but could involve disruption of bacterial metabolic pathways.
  • Pharmacological Applications : Given its structural similarities to known pharmacological agents, there is ongoing research into its potential use in treating diseases such as cancer and infections caused by resistant bacterial strains. The compound's ability to modulate specific pathways could lead to novel therapeutic strategies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidinyl]ethyl acetate?

The synthesis typically involves alkylation or cyclocondensation reactions. A representative method includes reacting a pyrimidine-thione precursor (e.g., 4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine) with an ethyl acetate derivative under nucleophilic substitution conditions. For example, in analogous pyrimidine syntheses, DMF and anhydrous potassium carbonate are used as solvent and base, respectively, to facilitate alkylation with brominated esters. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol/water) are standard .

Q. Key Steps :

  • Reactant: Pyrimidine-thione core + brominated ethyl acetate.
  • Conditions: 12–24 h stirring at room temperature.
  • Yield: ~43% (similar to reported pyrimidine derivatives) .

Q. How is spectroscopic characterization (NMR, IR) utilized to confirm the structure of this compound?

  • 1H NMR : Signals for methyl groups (δ 0.93–3.27 ppm), methoxyethyl chains (δ 3.53–3.56 ppm), and NH protons (δ 13.55 ppm) are critical. The absence of thiol (-SH) peaks confirms alkylation .
  • 13C NMR : Peaks at ~115.55 ppm (CN) and ~174.50 ppm (C=O) validate the pyrimidine and ester functionalities .
  • IR : Strong absorbance near 1660–1740 cm⁻¹ corresponds to C=O stretching (ester and pyrimidinone).

Validation : Cross-referencing with X-ray crystallography data (e.g., bond lengths: C=O ~1.22 Å, C-S ~1.75 Å) ensures structural accuracy .

Advanced Research Questions

Q. What experimental challenges arise in optimizing reaction yields for this compound?

Contradictions in Data :

  • Low Yields (~40–50%) : Attributed to competing side reactions (e.g., over-alkylation or hydrolysis of the ester group). Solvent polarity (DMF vs. THF) and moisture control are critical .
  • Purification : Recrystallization from ethanol/water may lead to co-precipitation of byproducts. Alternative methods like column chromatography (petroleum ether/ethyl acetate, 7:3) improve purity but reduce yield .

Q. Mitigation Strategies :

  • Use of anhydrous conditions and inert atmosphere.
  • Kinetic monitoring (e.g., in situ IR to track thione consumption).

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state properties of this compound?

Crystal Packing Analysis :

  • Centrosymmetric dimers form via N–H⋯O hydrogen bonds (N–H: 0.86 Å, H⋯O: 2.12 Å). These interactions stabilize the crystal lattice and affect solubility .
  • Consequences for Reactivity : Strong hydrogen bonding may reduce solubility in apolar solvents, complicating solution-phase reactions.

Table 1 : Key Hydrogen Bonding Parameters (from X-ray data )

DonorAcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
N–HO (C=O)0.862.122.874146.7

Q. What analytical techniques resolve contradictions in spectral data interpretation?

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons (e.g., pyrimidine C-5 at δ 95.97 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and rules out isotopic interference from sulfur.
  • Single-Crystal XRD : Resolves ambiguities in tautomeric forms (e.g., oxo vs. thione dominance) .

Methodological Considerations

Q. How are computational methods (e.g., DFT) applied to predict reactivity or tautomerism?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict tautomeric preferences (e.g., 6-oxo vs. 6-thione forms).
  • NBO Analysis : Evaluates hyperconjugative interactions (e.g., lone pair donation from sulfur to antibonding orbitals) affecting stability .

Q. What strategies validate the purity of this compound in pharmacological assays?

  • HPLC-MS : Quantifies impurities (e.g., unreacted starting material) using C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Matches experimental C, H, N, S percentages with theoretical values (deviation <0.3%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.